BUTYL N-{5-[(2,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMATE
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Overview
Description
BUTYL N-{5-[(2,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMATE is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a butyl group, a dichlorophenyl moiety, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL N-{5-[(2,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMATE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable precursor, such as thiosemicarbazide, with a dichlorophenyl methyl ketone under acidic conditions.
Introduction of the Butyl Group: The butyl group is introduced through a nucleophilic substitution reaction, where a butyl halide reacts with the thiadiazole intermediate.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the butyl-substituted thiadiazole with an isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
BUTYL N-{5-[(2,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butyl group or the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives.
Scientific Research Applications
BUTYL N-{5-[(2,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of BUTYL N-{5-[(2,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMATE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine: This compound shares structural similarities with BUTYL N-{5-[(2,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMATE and exhibits similar biological activities.
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Another related compound with potential antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiadiazole ring and dichlorophenyl moiety contribute to its versatility in various applications.
Properties
IUPAC Name |
butyl N-[5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2S/c1-2-3-6-21-14(20)17-13-19-18-12(22-13)7-9-4-5-10(15)8-11(9)16/h4-5,8H,2-3,6-7H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXNQOXSGSGJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=NN=C(S1)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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